N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide
Description
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide is a complex organic compound that features both tetrazole and triazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals
Properties
IUPAC Name |
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-10-17-18-20-22(10)12-9-11(3-4-13(12)24-2)16-14(23)5-7-21-8-6-15-19-21/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUYYFXCKDBZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)CCN3C=CN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide typically involves a multi-step processThis reaction is highly efficient and regioselective, making it ideal for constructing 1,2,3-triazole rings .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.
Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper(I) catalyst, often using copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent.
Product Isolation: The resulting triazole product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole and tetrazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This binding can disrupt biological pathways, leading to the compound’s observed effects. Molecular docking studies have shown that these interactions often involve hydrogen bonding and hydrophobic interactions with active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Tetrazole Derivatives: Compounds containing the tetrazole ring also show comparable properties, particularly in medicinal chemistry.
Uniqueness
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(triazol-1-yl)propanamide is unique due to the combination of both triazole and tetrazole rings in a single molecule. This dual presence enhances its potential biological activity and makes it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
